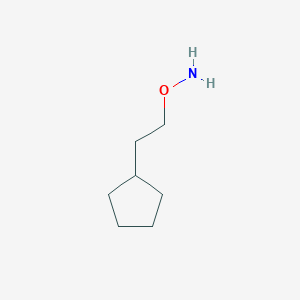

O-(2-cyclopentylethyl)hydroxylamine

描述

属性

分子式 |

C7H15NO |

|---|---|

分子量 |

129.20 g/mol |

IUPAC 名称 |

O-(2-cyclopentylethyl)hydroxylamine |

InChI |

InChI=1S/C7H15NO/c8-9-6-5-7-3-1-2-4-7/h7H,1-6,8H2 |

InChI 键 |

QFEVYMPXFYQUMR-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)CCON |

产品来源 |

United States |

相似化合物的比较

Structural and Substituent Effects

The substituent on the hydroxylamine oxygen critically determines the compound’s properties. Key comparisons include:

Analysis :

- Lipophilicity : The cyclopentylethyl group likely increases lipophilicity compared to PFBHA’s fluorinated aromatic substituent, making it more suitable for membrane permeation in biological systems.

- Steric Effects : The tert-butyl group in O-tert-butylhydroxylamine creates significant steric hindrance, whereas the cyclopentylethyl substituent offers a balance of flexibility and moderate bulk.

Key Differences :

Physicochemical Properties

准备方法

Reaction Mechanism and Reagents

The reaction proceeds via a two-step sequence:

-

Mitsunobu Coupling : A solution of 2-cyclopentylethanol (1 mmol) in tetrahydrofuran (THF) is treated with triphenylphosphine (1.1 mmol) and N-hydroxylphthalimide (1.1 mmol). Diisopropyl azodicarboxylate (DIAD, 1.1 mmol) is added dropwise at 0°C, initiating a redox process that facilitates the formation of the O-alkylated phthalimide intermediate. The reaction is stirred at room temperature for 3 hours, with progress monitored by thin-layer chromatography (TLC).

-

Phthalimide Cleavage : Hydrazine monohydrate (1.1 mmol) is introduced to the reaction mixture, selectively removing the phthalimide protecting group. After 30 minutes of stirring, the mixture is filtered to isolate the product, which is subsequently purified via flash chromatography (1:1 heptanes/ethyl acetate).

Table 1: Representative Reaction Conditions for Mitsunobu-Based Synthesis

| Component | Quantity (mmol) | Role | Notes |

|---|---|---|---|

| 2-Cyclopentylethanol | 1.0 | Substrate | Steric effects may slow reaction |

| N-Hydroxylphthalimide | 1.1 | Electrophilic partner | Ensures O-alkylation selectivity |

| Triphenylphosphine | 1.1 | Reducing agent | Facilitates redox cycle with DIAD |

| DIAD | 1.1 | Oxidizing agent | Added dropwise at 0°C |

| Hydrazine monohydrate | 1.1 | Deprotection agent | Removes phthalimide group |

Alternative Synthetic Strategies

Direct Alkylation of Hydroxylamine

Direct alkylation of hydroxylamine (NHOH) with 2-cyclopentylethyl halides represents a theoretically straightforward route. However, this method is hampered by poor selectivity, as both oxygen and nitrogen atoms in hydroxylamine are susceptible to alkylation. For example, treatment of hydroxylamine hydrochloride with 2-cyclopentylethyl bromide in the presence of a base (e.g., NaOH) typically yields a mixture of O- and N-alkylated products, necessitating tedious separation protocols.

Reductive Amination Pathways

Challenges in Synthesis and Stabilization

Volatility and Stability

O-(2-Cyclopentylethyl)hydroxylamine’s free base form is prone to volatility under reduced pressure, analogous to O-cyclopropyl hydroxylamine derivatives. To mitigate this, isolation as a hydrochloride salt is recommended. Treatment of the free base with HCl gas in di-n-butyl ether or tert-butyl methyl ether achieves near-quantitative conversion to the stable salt form, which is less volatile and easier to handle.

Purification Techniques

Flash chromatography using neutral alumina or silica gel (eluent: 1:1 heptanes/ethyl acetate) effectively separates the product from triphenylphosphine oxide and other by-products. For salts, recrystallization from acetone or ether provides high-purity material.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Mitsunobu Reaction | High selectivity, scalable, mild conditions | Requires expensive reagents (DIAD, PPh) | 60–75% |

| Direct Alkylation | Simple reagents | Poor selectivity, complex workup | 20–40% |

| Reductive Amination | Applicable to ketones | Not suitable for O-alkylation | <10% (for O-product) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。